molecular formula C21H19FN4O2 B2828307 N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396862-83-1

N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2828307
CAS RN: 1396862-83-1
M. Wt: 378.407
InChI Key: OCUHCMORDADLCC-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as "compound 1" and is a member of the pyrazole-5-carboxamide family of compounds. In

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related research chemicals, including the identification of specific isomers and by-products, highlight the importance of accurate chemical identification and the potential for mislabeling in the field of synthetic cannabinoids. These studies provide insights into the synthetic pathways and analytical techniques applicable to the characterization of pyrazole carboxamide derivatives (McLaughlin et al., 2016).

Potential Therapeutic Applications

  • Research on related compounds has explored their potential as enzyme inhibitors, highlighting the capacity of pyrazole derivatives to interact with biological targets. This suggests possible therapeutic applications in the treatment of diseases through the inhibition of specific enzymes (Cetin et al., 2021).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal activities of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been evaluated, indicating the potential of pyrazole-based compounds in addressing bacterial and fungal infections (Hafez et al., 2015).

Anticancer Research

  • Some derivatives of pyrazole carboxamides have been synthesized and screened for their cytotoxic activity against cancer cells, suggesting their potential application in the development of new anticancer agents (Hassan et al., 2014).

Metabolic Studies

  • Investigations into the metabolism of related compounds, including the identification of metabolites and the elucidation of metabolic pathways, are crucial for understanding their pharmacokinetics and potential therapeutic applications (Sang et al., 2016).

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-13(27)26-10-9-15-5-8-17(11-19(15)26)23-21(28)20-12-18(24-25(20)2)14-3-6-16(22)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUHCMORDADLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

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